L-Thymidine

概要

説明

Telbivudine is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. Telbivudine does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.

作用機序

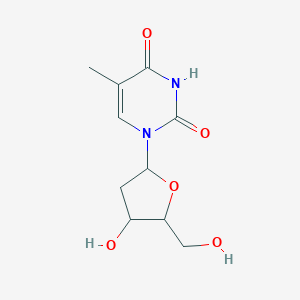

L-Thymidine, also known as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, is a pyrimidine deoxynucleoside . It plays a crucial role in various biological processes, including DNA synthesis, cellular proliferation, and cell synchronization .

Target of Action

The primary targets of this compound include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2 . These enzymes are involved in the DNA salvage pathway, which is crucial for DNA synthesis and repair .

Mode of Action

This compound is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It acts as a substrate for its target enzymes, facilitating the conversion of thymidine to its monophosphate form (dTMP) within the cytosol . This conversion is a key step in the DNA salvage pathway, which regenerates thymidine for DNA synthesis and repair .

Biochemical Pathways

This compound is involved in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell . This pathway is essential for the formation of nucleotides outside of the S phase, making it vital for the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .

Pharmacokinetics

Understanding these properties is crucial as they play a significant role in the drug discovery process and chemical safety assessment .

Result of Action

The action of this compound results in the synchronization of cells in the S phase . This synchronization is crucial in cell biology and has potential applications in various fields, including cancer treatment and disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental diversity might influence the synthesis of post-replicatively hypermodified thymidine .

生化学分析

Biochemical Properties

L-Thymidine interacts with several enzymes and proteins within the cell. It is a substrate for thymidine kinase, an enzyme that phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis . The interaction between this compound and these biomolecules is crucial for DNA replication and repair .

Cellular Effects

This compound influences various types of cells and cellular processes. It is essential for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the incorporation of this compound into DNA can influence the expression of certain genes, thereby affecting cellular function .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into DNA during replication. It binds to adenine, forming a base pair that is essential for the structure and function of DNA . This binding interaction influences gene expression and can lead to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can degrade over time, especially under harsh conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, such as inhibition of DNA synthesis .

Metabolic Pathways

This compound is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This pathway is crucial for DNA synthesis and repair .

Transport and Distribution

This compound is transported within cells and tissues through various transporters. It can also bind to proteins, affecting its localization or accumulation within the cell .

Subcellular Localization

This compound is primarily located in the nucleus of the cell, where it is incorporated into DNA . Its activity and function can be affected by various factors, including targeting signals or post-translational modifications .

生物活性

L-Thymidine, a nucleoside composed of the base thymine and the sugar deoxyribose, plays a crucial role in DNA synthesis and repair. Its biological activity extends beyond mere incorporation into DNA; it has implications in antiviral therapies, cancer treatment, and even antimicrobial activities. This article delves into the diverse biological activities of this compound, supported by relevant research findings, case studies, and data tables.

This compound is primarily phosphorylated by thymidine kinase, an enzyme that catalyzes the conversion of thymidine into thymidine monophosphate. This phosphorylation is critical for its role in DNA synthesis and repair. In particular, herpes simplex virus (HSV) utilizes this mechanism to incorporate this compound into its genome, which can inhibit viral replication .

2. Antiviral Activity

This compound has been studied for its antiviral properties, particularly against HSV. The compound's ability to be phosphorylated by viral thymidine kinase allows it to act as an effective antiviral agent. Research indicates that this compound can significantly reduce viral load in infected cells .

Case Study: Herpes Simplex Virus

A study demonstrated that this compound effectively inhibited HSV growth in vitro by interfering with viral DNA synthesis. The presence of this compound resulted in a marked decrease in viral titers when compared to untreated controls.

3. Antimicrobial Properties

Recent studies have explored modifications of this compound to enhance its antimicrobial activity. For instance, the synthesis of various this compound derivatives has shown promising results against bacterial and fungal strains. These derivatives were tested against five bacteria and two fungi, revealing significant antibacterial properties .

Table 1: Antimicrobial Activity of Thymidine Derivatives

| Compound | Bacterial Strains Tested | Antifungal Activity | Remarks |

|---|---|---|---|

| 5-O-(lauroyl) thymidine | E. coli, S. aureus | Moderate | Enhanced activity observed |

| 3'-O-(acyl)-5-O-(lauroyl) | P. aeruginosa | Low | Slightly improved binding |

| Thymidine analog with azide | Bacillus subtilis | High | Strong antibacterial effect |

4. Role in Cancer Therapy

This compound's role extends into oncology, particularly in combination therapies for cancer treatment. Its incorporation into nucleic acids is vital for cell proliferation; thus, it is often used in protocols aimed at enhancing the efficacy of chemotherapeutic agents.

Case Study: Multitargeted Antifolate MTA

In studies involving the multitargeted antifolate MTA (LY231514), it was found that the addition of this compound could partially alleviate cytotoxicity in certain cancer cell lines. However, complete protection required additional compounds like hypoxanthine, indicating a complex interplay between these metabolites .

5. Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal its absorption and distribution characteristics that are crucial for therapeutic applications. Studies indicate that this compound is rapidly absorbed and metabolized within the body, with a half-life conducive for therapeutic use.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | ~1 hour |

| Metabolism | Hepatic |

| Excretion | Renal |

6. Conclusion

This compound exhibits significant biological activity across various domains including antiviral effects against HSV, antimicrobial properties through synthesized derivatives, and potential applications in cancer therapy through its role in DNA synthesis and repair mechanisms. Ongoing research continues to explore its full potential and optimize its efficacy through structural modifications.

科学的研究の応用

L-Thymidine as a Biomarker in Oncology

This compound is primarily recognized for its association with thymidine kinase 1 (TK1), an enzyme involved in DNA synthesis. Elevated levels of TK1 are indicative of cell proliferation and have been linked to various malignancies.

- Prognostic Marker : TK1 serves as an emerging biomarker for cancer prognosis and monitoring therapy responses. Studies have shown that serum TK1 levels correlate with tumor burden and can predict patient outcomes in cancers such as lymphoma and leukemia . For instance, elevated serum thymidine kinase 1 (STK1p) levels have been associated with increased risks of developing malignancies, indicating its utility in health screenings for early cancer detection .

- Cancer Types : Research indicates that TK1 expression is significantly upregulated in several cancers, including lung adenocarcinoma, breast cancer, and colorectal carcinoma . The ability to measure TK1 levels provides valuable insights into tumor dynamics and patient management strategies.

Imaging Applications

This compound derivatives, particularly 18F-fluoro-L-thymidine (FLT), have been developed as radiotracers for positron emission tomography (PET) imaging.

- Tumor Imaging : FLT-PET imaging is utilized to assess tumor proliferation by measuring the uptake of FLT in malignant tissues. This method has demonstrated strong correlations between FLT uptake and the proliferative status of tumors, making it a potent tool for evaluating treatment responses and tumor aggressiveness . For example, studies have shown that FLT uptake is significantly higher in malignant cells compared to normal cells during the DNA synthesis phase .

- Clinical Trials : The National Cancer Institute (NCI) has initiated trials using FLT as an imaging agent for brain cancer and other malignancies. These trials aim to establish FLT's efficacy in monitoring tumor responses to therapy .

Therapeutic Applications

Beyond its diagnostic capabilities, this compound has potential therapeutic implications.

- Targeting TK1 : Given its role in cell proliferation, TK1 is being investigated as a target for novel immunotherapeutic approaches. Research suggests that targeting TK1 could enhance the effectiveness of treatments for certain cancers by selectively targeting proliferating tumor cells .

- Combination Therapies : this compound's incorporation into combination therapies may improve treatment outcomes by synergistically enhancing the effects of existing chemotherapeutics or radiotherapies .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound applications:

特性

CAS番号 |

16053-52-4 |

|---|---|

分子式 |

C10H14N2O5 |

分子量 |

242.23 g/mol |

IUPAC名 |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |

InChIキー |

IQFYYKKMVGJFEH-BWZBUEFSSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Key on ui other cas no. |

50-89-5 3424-98-4 |

ピクトグラム |

Irritant |

同義語 |

1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine 1-(2'-deoxy-beta-threopentofuranosyl)thymine 1-DPFT |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike natural D-thymidine, L-thymidine is not recognized by human cytosolic TK but can be phosphorylated by viral TK, such as those from herpes simplex virus (HSV) and suid pseudorabies virus (PRV). [, ] This difference in substrate specificity arises from the viral TK's lack of stereospecificity for D- and L-β-nucleosides. []

A: this compound phosphorylation by viral TK leads to the formation of this compound monophosphate (L-dTMP), which can be further phosphorylated to di- and triphosphate forms by cellular kinases. [] this compound triphosphate (L-dTTP) can then inhibit viral DNA polymerases and some human DNA polymerases, interfering with viral replication. [, ]

A: this compound exhibits potent and specific inhibitory activity against HBV replication. [, , ] After being phosphorylated to L-dTTP, it likely acts as a chain terminator during HBV DNA synthesis, ultimately blocking viral replication.

ANone: The molecular formula of this compound is C10H14N2O5, and its molecular weight is 242.23 g/mol.

A: The L-configuration is crucial for the potent antiviral activity of this compound and its derivatives against HBV. L-enantiomers demonstrate significantly higher potency compared to their D-counterparts. For instance, β-L-2′,3′-dideoxy-5-fluorocytidine (β-L-FddC) is about 1000 times more potent against HBV than its D-enantiomer, β-D-FddC. [] Similarly, β-L-2′,3′-dideoxycytidine (β-L-ddC) exhibits 280 times higher potency than its D-enantiomer, ddC. [] This difference highlights the importance of stereochemistry in designing effective anti-HBV agents.

A: The 3′-OH group of β-L-2′-deoxyribose in this compound is critical for its specific anti-HBV activity. [] Modifications at this position could potentially alter its antiviral activity and selectivity.

A: this compound undergoes extensive phosphorylation in HepG2 cells and primary human hepatocytes. [, ] The primary metabolite is this compound triphosphate (L-dTTP), but a choline derivative of this compound diphosphate (L-dCDP) has also been detected. [, ]

A: L-dTTP, L-dCTP, and L-dUTP exhibit intracellular half-lives of at least 15 hours. Notably, the intracellular concentrations of these metabolites remain above their respective 50% inhibitory concentrations for the woodchuck hepatitis virus DNA polymerase for a minimum of 24 hours following drug removal from cell cultures. [, ]

A: this compound demonstrates potent anti-HBV activity in vitro, with a 50% effective concentration (EC50) ranging from 0.19 to 0.24 μM in 2.2.15 cells. [, ]

A: Yes, this compound has been studied in the woodchuck model of chronic HBV infection. It was found to significantly reduce viral load (by as much as 10^8 genome equivalents/mL of serum) without any observed drug-related toxicity. []

A: β-L-FddC exhibits potent activity against both HIV-1 and HBV in vitro. [] Its EC50 against HIV-1 is 0.5 μM, which is 3 and 4 times more potent than ddC and β-D-FddC, respectively. [] β-L-FddC and β-L-ddC demonstrate equal potency against HBV in vitro, with an EC50 of 0.01 μM. []

A: While the provided research papers do not mention specific clinical trials for this compound in HBV infection, they suggest that it is a promising candidate for further development as an anti-HBV agent. [, ]

A: FLT-PET has shown promise in monitoring tumor response to therapy, particularly in gliomas, soft tissue sarcomas, and pancreatic cancer. [, , , , , ] It can differentiate between low-grade and high-grade tumors and its uptake correlates with proliferation markers like Ki-67. [, ]

A: While FLT-PET appears promising, its uptake can be influenced by factors other than proliferation, such as inflammation. For instance, a study in a lymphoma model showed a temporary rise in FLT uptake after mTOR inhibition, highlighting the need to consider drug-specific responses when interpreting FLT-PET results. []

A: Research indicates that a redox chemical delivery system (CDS) based on Bodor's strategy, involving linking this compound to lipophilic carriers, could enhance its penetration across the blood-brain barrier. [] This approach holds promise for targeting brain tumors with this compound-based tracers.

A: Studies in preclinical models suggest that 18F-FLT PET could potentially serve as an early and robust predictive marker for treatment efficacy, especially in glioblastoma. [] Early changes in FLT uptake correlated with treatment response and survival in these models. []

ANone: Researchers utilize a range of tools to study this compound, including:

- Cell lines: Human cell lines like HepG2 and primary human hepatocytes are used to investigate this compound metabolism and activity. [, ]

- Animal models: The woodchuck model of chronic HBV infection provides insights into the in vivo efficacy and toxicity of this compound. [] Murine models are also employed to study this compound's effects in cancer. [, , ]

- Imaging techniques: PET imaging with 18F-FLT plays a crucial role in visualizing and quantifying this compound uptake in various tissues and tumors. [, , , , , , , , , , , , ]

- Molecular biology techniques: Assays for DNA polymerase activity, cell cycle analysis, and immunohistochemistry are crucial for understanding the mechanisms of action and downstream effects of this compound. [, , , , , , ]

ANone: this compound research benefits from collaborations between:

- Medicinal Chemistry & Organic Synthesis: Developing new this compound analogs with improved potency, selectivity, and pharmacological properties requires expertise in synthetic organic chemistry and medicinal chemistry. [, , , , ]

- Pharmacology & Molecular Biology: Understanding the mechanisms of action, intracellular metabolism, and resistance mechanisms of this compound relies on expertise in pharmacology and molecular biology. [, , , , , , , ]

- Radiochemistry & Imaging: The development and application of 18F-FLT PET imaging necessitate collaboration between radiochemists and imaging specialists to visualize and quantify this compound uptake in vivo. [, , , , , , , , , , , , ]

- Oncology & Virology: Investigating this compound's potential as an antitumor and antiviral agent requires collaboration between oncologists and virologists to design and conduct preclinical and clinical studies. [, , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。